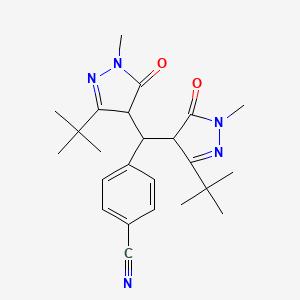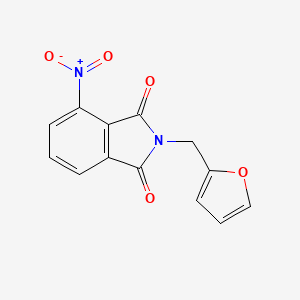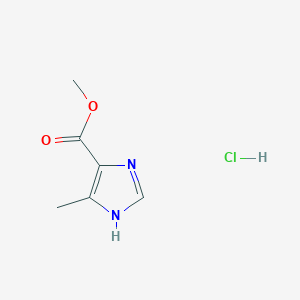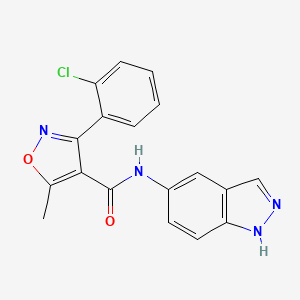
4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-YL)methyl)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-yl)methyl)benzenecarbonitrile" is a complex organic molecule that likely contains multiple functional groups, including pyrazole rings, tert-butyl groups, and a benzenecarbonitrile moiety. This structure suggests potential for various chemical properties and activities, which could be explored through synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties analysis.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported using different methods. For instance, a group of novel pyrazole derivatives was synthesized by a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, which suggests a potential pathway for the synthesis of the compound . Another method involved the reaction of pyrazole derivatives with terephthaloyl dichloride, leading to bis(pyrazolylcar
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Researchers Al‐Azmi and Mahmoud (2020) synthesized and characterized novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile. They found these compounds to have promising antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Coordination to Metal Ions
- Hegelmann et al. (2003) explored the coordination behavior of similar compounds to zinc ions. They synthesized a new chiral ligand with pyrazole and triazolyl groups, which showed potential in coordination chemistry (Hegelmann et al., 2003).
Synthesis of Fused Heterocyclic Systems
- Youssef and Omar (2007) synthesized a compound related to 4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-yl)methyl)benzenecarbonitrile and transformed it into fused heterocyclic systems. They reported excellent biocidal properties for some of these derivatives (Youssef & Omar, 2007).
Reactivity Studies
- Mironovich and Shcherbinin (2014) studied the reactivity of a similar pyrazolotriazine derivative. They examined its reactions with various agents, contributing to the understanding of the chemical behavior of such compounds (Mironovich & Shcherbinin, 2014).
Cytotoxicity and DNA Binding
- Purohit, Prasad, and Mayur (2011) synthesized bis‐1,3,4‐oxadiazoles and bis‐pyrazoles derivatives and tested them for in-vitro cytotoxicity against human cancer cell lines. They also conducted DNA binding studies, indicating potential applications in cancer research (Purohit, Prasad, & Mayur, 2011).
Catalytic and Polymerization Activity
- Alesso, Tabernero, and Cuenca (2012) prepared bis(pyrazol-1-yl)methane compounds and studied their coordination to titanium and zirconium. Their research contributes to understanding the polymerization activity of such compounds (Alesso, Tabernero, & Cuenca, 2012).
Orientations Futures
The study of complex organic molecules like this one is an active area of research in chemistry. Such compounds can have interesting properties and potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .
Propriétés
IUPAC Name |
4-[bis(3-tert-butyl-1-methyl-5-oxo-4H-pyrazol-4-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-23(2,3)19-17(21(30)28(7)26-19)16(15-11-9-14(13-25)10-12-15)18-20(24(4,5)6)27-29(8)22(18)31/h9-12,16-18H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSVHGSJHIUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1C(C2C(=NN(C2=O)C)C(C)(C)C)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B3000723.png)


![2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3000728.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B3000729.png)

![3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B3000733.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B3000736.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000743.png)

